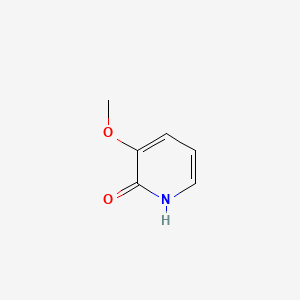

3-Methoxy-2(1H)-pyridone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIMDXQLHFCXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175088 | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20928-63-6 | |

| Record name | 3-Methoxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20928-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20928-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49SC5Y96A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2(1H)-pyridone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2(1H)-pyridone is a heterocyclic organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Belonging to the pyridinone class, a scaffold of significant interest in drug discovery, this molecule combines the structural features of an aromatic system with a lactam moiety.[1] Its unique electronic and structural properties make it a versatile precursor for the synthesis of more complex molecules, including natural products and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and key applications, with a focus on insights relevant to research and development.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is systematically known as 3-methoxy-1H-pyridin-2-one.[2] It exists in tautomeric equilibrium with its enol form, 2-hydroxy-3-methoxypyridine, although the pyridone (lactam) form generally predominates in both solid and solution phases. This equilibrium is a crucial feature of hydroxypyridines and can be influenced by the solvent environment.

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20928-63-6 | [3][4] |

| Molecular Formula | C₆H₇NO₂ | [3][4] |

| Molecular Weight | 125.13 g/mol | [3][4] |

| IUPAC Name | 3-methoxy-1H-pyridin-2-one | [2] |

| Synonyms | 3-methoxypyridin-2-ol, 2-hydroxy-3-methoxypyridine, 3-methoxy-2-pyridone | [1][2] |

| Appearance | White to brown crystalline powder or powder | [1] |

| Melting Point | 115-117 °C | [5] |

| Solubility | Soluble in polar solvents like water and alcohols.[1] |

Structural Representation & Tautomerism

The chemical structure of this compound and its tautomeric relationship with 2-hydroxy-3-methoxypyridine is a key aspect of its chemistry.

Caption: Tautomeric equilibrium of the core structure.

The predominance of the pyridone form is attributed to the stability of the amide resonance within the ring system. However, the ability to exist in the hydroxypyridine form is critical for certain reactions, particularly those involving the hydroxyl group.

Section 2: Synthesis and Manufacturing

The synthesis of this compound is not as widely documented as some other pyridinone derivatives, but a logical and effective route involves the selective O-methylation of a suitable precursor, 2,3-dihydroxypyridine. The key challenge in this synthesis is achieving regioselectivity, ensuring the methylation occurs at the 3-position hydroxyl group while the 2-position remains as the pyridone carbonyl or is deprotected in a subsequent step.

Proposed Synthetic Pathway: Selective Methylation

A common and industrially preferred methylating agent is dimethyl sulfate (DMS), known for its high reactivity and low cost.[6] The reaction proceeds via a Williamson ether synthesis-type mechanism.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: O-Methylation of 2,3-Dihydroxypyridine

This protocol is a representative procedure based on standard methylation techniques for hydroxypyridines.

Materials:

-

2,3-Dihydroxypyridine

-

Dimethyl Sulfate (DMS)

-

Sodium Bicarbonate (NaHCO₃) or another suitable base

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF.

-

Basification: Add a mild base such as sodium bicarbonate (1.5-2.0 eq) to the solution. The choice of a mild base is crucial to selectively deprotonate the more acidic phenolic hydroxyl group. Stir the suspension for 30 minutes at room temperature.

-

Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise via a syringe, ensuring the temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted DMS and acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality Note: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the pyridinolate anion more available for nucleophilic attack. Regioselectivity is driven by the differential acidity of the two hydroxyl groups, with the 3-OH typically being more phenolic and thus more acidic than the 2-OH, which is part of a vinylogous carboxylic acid system.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups: the electron-donating methoxy group, the electron-withdrawing carbonyl group, and the nucleophilic ring nitrogen.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electronegativity of the nitrogen atom.[7] However, the substituents on the ring significantly modify this reactivity.

-

Methoxy Group (-OCH₃): This is a strong activating, ortho, para-directing group due to its ability to donate electron density via resonance.[8]

-

Carbonyl Group (C=O) & Ring Nitrogen: The lactam system acts as a deactivating group, withdrawing electron density from the ring.

The net effect is a complex regiochemical outcome. The methoxy group strongly activates the positions ortho (C4) and para (C6) to it. The deactivating effect of the lactam functionality tempers this activation. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the methoxy group.

Caption: Reactivity sites on the this compound scaffold.

Nucleophilic Substitution and N-Functionalization

The amide proton (N1-H) is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, allowing for a wide range of N-alkylation and N-acylation reactions. This is a common strategy for elaborating the pyridinone scaffold in drug development.

Section 4: Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate. Its most notable application is as a key starting material in the total synthesis of cepabactin.

Precursor to the Siderophore Cepabactin

Cepabactin is a siderophore (an iron-chelating compound) produced by the bacterium Burkholderia cepacia.[9] Siderophores are crucial for bacterial survival and virulence, making their synthetic analogues and inhibitors attractive targets for developing novel antimicrobial agents. The total synthesis of cepabactin provides a reliable source of the material for biological studies and the development of derivatives.[9]

Workflow: Synthesis of Cepabactin Precursor

A plausible synthetic sequence from this compound to a cepabactin precursor involves N-hydroxylation and C-methylation.

Caption: Key transformations in the synthesis of Cepabactin.

Role in Medicinal Chemistry

The pyridinone core is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory. While this compound itself may not be the final active molecule, its derivatives are of significant interest. The methoxy group can serve several roles:

-

Modulating Lipophilicity: It can fine-tune the molecule's solubility and ability to cross cell membranes.

-

Metabolic Blocking: It can block a potential site of metabolism (e.g., hydroxylation), thereby increasing the drug's half-life.

-

Hydrogen Bond Acceptor: The oxygen atom can participate in crucial hydrogen bonding interactions with biological targets like enzyme active sites. The presence of methoxy groups has been shown to enhance antimicrobial activity in certain classes of compounds.[10]

Section 5: Spectral Data Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Technique | Characteristic Features |

| ¹H NMR | - -OCH₃ Signal: A sharp singlet integrating to 3 protons, typically found in the 3.5-4.0 ppm range.[11] - Ring Protons: Three distinct signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the protons at C4, C5, and C6. These will show characteristic doublet and triplet splitting patterns depending on their coupling. - N-H Proton: A broad singlet, often in the downfield region (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - -OCH₃ Carbon: A signal in the range of 55-60 ppm.[12] - C=O Carbon: A downfield signal typical for a carbonyl in a lactam system, often >160 ppm. - Ring Carbons: Four signals corresponding to the sp² hybridized carbons of the ring. The carbon attached to the methoxy group (C3) will be significantly downfield. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band characteristic of an amide/lactam carbonyl, typically around 1650-1680 cm⁻¹. - C=C & C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band for the aryl ether linkage around 1200-1250 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 125, with fragmentation patterns corresponding to the loss of methyl or carbonyl groups. The NIST WebBook provides reference mass spectra for this compound.[13] |

Section 6: Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified with several hazard statements.

GHS Hazard Information: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an important tool for chemists, particularly in the fields of natural product synthesis and medicinal chemistry. The ability to access important biological scaffolds, such as that found in the siderophore cepabactin, underscores its value. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this molecule in the development of novel chemical entities and therapeutic agents.

References

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Klumpp, C., Burger, A., Mislin, G. L., & Abdallah, M. A. (2005). From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin. Bioorganic & Medicinal Chemistry Letters, 15(6), 1721–1724. [Link]

-

Borchardt, R. T. (1979). The inhibition of catechol-O-methyltransferase by 2,3-dihydroxypyridine. Molecular Pharmacology, 15(1), 170–176. [Link]

-

Stoyanov, S., Antonov, L., & Tadjer, A. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 58. [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Amri, A. M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Chemistry, 2020, 1–9. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

-

Suwito, H., Jumina, J., Mustofa, M., Pudjiastuti, P., & Lestari, N. P. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1435-1442. [Link]

-

Wang, Z., et al. (2021). Chemoenzymatic total synthesis and structural diversification of tylactone-based macrolide antibiotics through late-stage polyketide assembly, tailoring, and C–H functionalization. Journal of the American Chemical Society, 143(3), 1499–1511. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-pyridone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 10(52), 31235–31253. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Asymmetric Matters. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

-

Zaitsev, A. V., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][12][14]oxazine-1,8-diones. Molecules, 28(3), 1269. [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

da Silva, A. B., et al. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 3(5), 909–915. [Link]

-

LibreTexts Chemistry. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

-

Buhin, J., et al. (2013). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Acta Chimica Slovenica, 60(3), 645–652. [Link]

-

Organic Chemistry Data. (n.d.). Total Syntheses :: Reaction scheme for total synthesis of the natural product Cephalotaxine (Mori). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-hydroxy-3-methoxy-2-pyridone. Retrieved from [Link]

-

Srivastava, A. K., et al. (2018). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. International Journal of Chemical Sciences, 16(2), 270. [Link]

-

Georgopoulou, D., et al. (2002). Synthetic studies of thiazoline and thiazolidine-containing natural products. Part 3: Total synthesis and absolute configuration of the siderophore yersiniabactin. Journal of the Chemical Society, Perkin Transactions 1, (18), 2051–2060. [Link]

-

Mohammadi, M., et al. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Scientific Reports, 15(1), 14556. [Link]

-

Wu, B., et al. (2018). Total synthesis of teixobactin and its stereoisomers. Organic Chemistry Frontiers, 5(10), 1644–1648. [Link]

-

Schmid, J., et al. (2025). Tailoring the Regioselectivity of Lentinula edodes O-Methyltransferases for Precise O-Methylation of Flavonoids. Journal of Agricultural and Food Chemistry, 73(21), 8352–8361. [Link]

-

da Silva, A. B., et al. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 3(5), 909–915. [Link]

-

Stoyanov, S., et al. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Kumar, P., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(1), 104–109. [Link]

-

ResearchGate. (2021, August 30). How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. Retrieved from [Link]

Sources

- 1. CAS 20928-63-6: 3-Methoxy-2(1H)-pyridinone | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. acdlabs.com [acdlabs.com]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 13. This compound [webbook.nist.gov]

- 14. Directing Effects | ChemTalk [chemistrytalk.org]

A Spectroscopic Guide to 3-Methoxy-2(1H)-pyridone: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2(1H)-pyridone (CAS No: 20928-63-6), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its mass spectrometry, infrared, and nuclear magnetic resonance data to facilitate its identification and characterization.

Introduction: The Structural Context

This compound (C₆H₇NO₂) is a derivative of 2-pyridone, a classic example of a compound exhibiting lactam-lactim tautomerism.[3][4][5] The introduction of a methoxy group at the 3-position influences the electron distribution within the pyridone ring, impacting its chemical reactivity and spectroscopic properties. Understanding the tautomeric equilibrium is crucial, as the predominant form dictates the observed spectroscopic features. In both solution and the solid state, the pyridone (lactam) form is generally favored over the hydroxypyridine (lactim) form, a preference driven by intermolecular hydrogen bonding.[4][5] This guide will focus on the characterization of the dominant 2-pyridone tautomer.

Molecular Weight and Mass Spectrometry

Mass spectrometry confirms the elemental composition and molecular weight of this compound.

Table 1: Key Mass Spectrometry Data [6]

| Parameter | Value | Source |

| Molecular Formula | C₆H₇NO₂ | PubChem[7] |

| Molecular Weight | 125.13 g/mol | NIST[6][8], PubChem[7] |

| Ionization Mode | Electron Ionization (EI) | NIST[6] |

| Major Fragments (m/z) | 125 (M+), 94, 66 | NIST[6] |

Interpretation of the Mass Spectrum

The electron ionization mass spectrum shows a prominent molecular ion peak (M+) at m/z 125, corresponding to the molecular weight of the compound.[6] The fragmentation pattern provides valuable structural information. The loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) from the molecular ion can be hypothesized to lead to the fragment at m/z 94. Subsequent fragmentation could then result in the ion observed at m/z 66.

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum involves introducing a dilute solution of the analyte into the mass spectrometer.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.

-

Introduction: Inject the sample into the instrument, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (M+•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

This process is self-validating as the resulting spectrum is a reproducible fingerprint of the molecule, with the molecular ion confirming the molecular weight and the fragmentation pattern providing structural clues.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides key evidence for the predominance of the pyridone tautomer.

Table 2: Characteristic IR Absorption Bands [7]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Broad | N-H stretching (hydrogen-bonded) |

| ~1650 | Strong | C=O stretching (amide I band) |

| ~1600, ~1580 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1250 | Strong | C-O-C stretching (asymmetric) |

| ~1050 | Medium | C-O-C stretching (symmetric) |

Interpreting the IR Spectrum

The presence of a strong absorption band around 1650 cm⁻¹ is characteristic of a carbonyl group (C=O) and is a definitive marker for the 2-pyridone form.[9] The broad absorption in the 3400-3000 cm⁻¹ region is indicative of an N-H stretch, likely broadened due to intermolecular hydrogen bonding. The absence of a sharp O-H stretching band around 3600 cm⁻¹ further supports the pyridone structure over the hydroxypyridine tautomer. The bands in the 1600-1580 cm⁻¹ range are attributed to the stretching vibrations of the pyridone ring, while the strong absorptions related to the C-O-C stretching of the methoxy group confirm its presence.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum. The IR beam penetrates a short distance into the sample, and the attenuated light is detected.

-

Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

The reproducibility of the peak positions for known functional groups serves as an internal validation of the acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Triplet | 1H | H-5 |

| ~6.2-6.4 | Doublet | 1H | H-4 |

| ~6.0-6.2 | Doublet | 1H | H-6 |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~11-12 | Broad Singlet | 1H | N-H |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 4: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (C-2) |

| ~140-145 | C-3 |

| ~135-140 | C-6 |

| ~105-110 | C-5 |

| ~95-100 | C-4 |

| ~55-60 | -OCH₃ |

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation.

Interpretation of NMR Data

The ¹H NMR spectrum clearly shows three distinct aromatic protons, consistent with a substituted pyridine ring. The singlet at ~3.8 ppm integrating to three protons is characteristic of a methoxy group. The downfield broad singlet corresponds to the N-H proton of the pyridone ring.

In the ¹³C NMR spectrum, the signal in the 160-165 ppm range is indicative of a carbonyl carbon, further confirming the pyridone tautomer. The remaining signals correspond to the carbons of the pyridine ring and the methoxy group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh a few milligrams of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

The use of a known deuterated solvent with a well-defined residual peak provides an internal reference, ensuring the accuracy and validity of the chemical shift measurements.

Conclusion

The combined spectroscopic data from mass spectrometry, IR, and NMR provides a comprehensive and unambiguous characterization of this compound. The data consistently supports the predominance of the 2-pyridone tautomer. This guide serves as a valuable resource for scientists, providing the necessary data and interpretation to confidently identify and utilize this compound in their research and development endeavors.

References

-

PubChem. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731. National Center for Biotechnology Information. [Link][7]

-

NIST. This compound. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link][6][8][10]

-

Rodionova, G. N., et al. Vibrational spectra and structure of some 3-hydroxypyridine 1-oxide derivatives. Chemistry of Heterocyclic Compounds, 1972, 7(7), 962-965. [Link]

-

Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 1982, 104(18), 4876-4880. [Link][3]

-

El-Faham, A., et al. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 2023, 14(1), 108. [Link][9]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. This compound [webbook.nist.gov]

- 7. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. sciforum.net [sciforum.net]

- 10. This compound [webbook.nist.gov]

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 3-Methoxy-2(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its utility stems not only from the functionalities presented by its pyridone core—a scaffold found in numerous bioactive molecules—but also from its existence in a state of dynamic equilibrium between two tautomeric forms.[2][3] Tautomers, being constitutional isomers that readily interconvert, can exhibit profoundly different physicochemical properties, including lipophilicity, hydrogen bonding capability, and receptor affinity. Consequently, a comprehensive understanding of the tautomeric landscape of this compound is paramount for predicting its biological activity, designing effective synthetic routes, and formulating stable drug products.

This guide provides a detailed exploration of the chemical structure of this compound, delves into the principles governing its tautomeric equilibrium, and outlines the experimental and computational methodologies used for its characterization.

Core Chemical Structure and Properties

This compound is systematically named 3-methoxy-1H-pyridin-2-one.[4] The core structure consists of a six-membered dihydropyridine ring containing a nitrogen atom, a ketone group at the 2-position, and a methoxy substituent at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [4][5][6][7] |

| Molecular Weight | 125.13 g/mol | [4][5][6][7] |

| CAS Number | 20928-63-6 | [4][5][6] |

| IUPAC Name | 3-methoxy-1H-pyridin-2-one | [4] |

| Melting Point | 115 °C | [8] |

| Synonyms | 3-methoxy-2-pyridone, 2-Hydroxy-3-methoxypyridine | [5][6][9] |

The Lactam-Lactim Tautomerism

The central feature of this compound's chemistry is its prototropic tautomerism, specifically the lactam-lactim equilibrium. This involves the migration of a proton between the nitrogen and oxygen atoms.

-

Lactam (Keto) Form: This is the this compound structure, characterized by a carbonyl group (C=O) and an N-H bond.

-

Lactim (Enol) Form: This is the 2-Hydroxy-3-methoxypyridine tautomer, which features a hydroxyl group (O-H) and is an aromatic pyridine ring.

The equilibrium between these two forms is a delicate balance influenced by several factors, with the stability of each tautomer being highly context-dependent.

Causality: Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium (expressed as the constant KT = [Lactim]/[Lactam]) is not fixed. It is dictated by the interplay of aromaticity, solvent interactions, and the electronic nature of substituents.

Aromaticity vs. Hydrogen Bonding

The lactim (enol) form, 2-hydroxy-3-methoxypyridine, possesses a fully aromatic pyridine ring. Aromatic stabilization is a powerful driving force. However, the lactam (keto) form, while not aromatic in the carbocyclic sense, can form strong intermolecular hydrogen-bonded dimers, particularly in the solid state and in non-polar solvents.[3][10] This dimerization provides significant stabilization that can outweigh the loss of aromaticity.[3]

Solvent Effects: The Decisive Factor

The choice of solvent is arguably the most critical factor in determining which tautomer predominates. This is a direct consequence of differential solvation.

-

Polar, Protic Solvents (e.g., Water, Alcohols): These solvents preferentially stabilize the more polar lactam (keto) form through hydrogen bonding.[11] The carbonyl group is a strong hydrogen bond acceptor, and the N-H group is a strong donor. Therefore, in aqueous solution, this compound is expected to exist predominantly in its lactam form.[11]

-

Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar, aromatic lactim (enol) form is often favored.[12] The energy gain from aromaticity is no longer counteracted by strong solvent stabilization of the keto form.

-

Gas Phase: In the absence of solvent, the equilibrium for the parent 2-pyridone/2-hydroxypyridine system is very close, with a slight preference for the aromatic 2-hydroxypyridine (enol) form.[12][13]

Influence of the 3-Methoxy Substituent

The methoxy group (-OCH₃) at the 3-position is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect on the tautomeric equilibrium is subtle. By donating electron density into the ring, it can further stabilize the aromatic lactim form. Computational studies on substituted pyridones have shown that both inductive and resonance effects can modulate the position of the equilibrium.[14]

Experimental and Computational Characterization

Distinguishing and quantifying the tautomeric forms requires a combination of spectroscopic and computational methods. The protocol described below represents a self-validating system, where converging evidence from multiple techniques provides a high degree of confidence in the results.

Experimental Workflow

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. CAS 20928-63-6: 3-Methoxy-2(1H)-pyridinone | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 14. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-2(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Methoxy-2(1H)-pyridone is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and formulation. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment. This document is designed to empower researchers and drug development professionals with the knowledge to confidently handle, formulate, and analyze this promising molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , belongs to the pyridinone class of heterocyclic compounds.[1][2][3][4][5] Its structure, featuring a pyridine ring with a methoxy and a ketone group, makes it an interesting scaffold for medicinal chemistry explorations. The presence of these functional groups suggests potential for various biological activities and imparts specific physicochemical properties that govern its behavior in different environments.[6]

A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its successful application in drug discovery and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life, storage conditions, and potential for degradation into inactive or even harmful byproducts. This guide will delve into these crucial aspects, providing a robust framework for the scientific investigation of this molecule.

Physicochemical Properties

A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2][3][4][5] |

| Molecular Weight | 125.13 g/mol | [1][3][4] |

| CAS Number | 20928-63-6 | [1][2][3][4][5] |

| Appearance | White to brown solid/powder | [3] |

| Melting Point | 115-117 °C | [3][7] |

| Predicted pKa | ~8-9 (for the N-H proton) | Predicted |

| Predicted logP | ~0.5 - 1.0 | Predicted |

Note on Predicted Values: The pKa and logP values are predicted based on cheminformatics models and the known properties of similar pyridone structures. Experimental determination is highly recommended for accurate characterization. The predicted pKa suggests that the compound is a weak acid, and the logP indicates moderate lipophilicity.

Solubility Profile: A Deep Dive

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. This compound is generally described as being soluble in polar solvents like water and alcohols.[6] However, for drug development purposes, a quantitative and nuanced understanding of its solubility in various pharmaceutically relevant media is necessary.

Thermodynamic vs. Kinetic Solubility: Understanding the Concepts

It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is the "true" solubility and is a critical parameter for understanding the developability of a compound.

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This high-throughput method is often used in early drug discovery for rapid screening.[8][9]

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, the following detailed protocols are provided.

3.2.1. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[10]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Purified Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UPLC-UV system for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[8][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UPLC-UV method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.

3.2.2. Protocol for Kinetic Solubility Determination

This high-throughput method is suitable for early-stage assessment.[8][9][11]

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS at pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipette

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Buffer: Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations.

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[11] Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility. Alternatively, the plate can be filtered or centrifuged, and the concentration in the supernatant can be measured by UV-Vis spectroscopy.

Causality behind Experimental Choices: The use of DMSO as the initial solvent in kinetic solubility assays allows for high-throughput screening of many compounds. However, it's important to be aware that the presence of a co-solvent can sometimes lead to an overestimation of aqueous solubility.

Figure 1: Workflow for Thermodynamic and Kinetic Solubility Assays.

Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical attribute that influences its shelf-life, formulation, and potential for the formation of impurities. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[12][13][14][15][16]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products to a level of 5-20% to facilitate their identification and the development of a stability-indicating analytical method.[12][16]

4.1.1. Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Purified water

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

-

UPLC-MS/MS system

Procedure:

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic: Dissolve the compound in 0.1 N NaOH and keep at room temperature or gently heat.

-

Neutral: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60 °C).

-

Monitor the degradation over time by taking samples at various intervals. Neutralize acidic and basic samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Monitor the degradation over time.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Include a dark control to differentiate between photolytic and thermal degradation.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Monitor for degradation over time.

-

4.1.2. Development of a Stability-Indicating UPLC-MS/MS Method

A robust analytical method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate a UPLC-MS/MS method capable of resolving this compound from all potential degradation products.

Instrumentation:

-

UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (A Starting Point):

-

Column: A C18 reversed-phase column is a good starting point for polar compounds.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: Optimized for the column dimensions.

-

Column Temperature: Controlled to ensure reproducibility.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for the parent compound and its degradants.

-

Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis and full scan or product ion scan for identification of unknown degradants.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Figure 2: General Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

-

Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy group may undergo hydrolysis to yield 3-hydroxy-2(1H)-pyridone. This is a common reaction for aryl methyl ethers in the presence of strong acids.

-

Oxidation of the Pyridone Ring: The pyridone ring, particularly in the presence of oxidizing agents, could be susceptible to oxidation, leading to ring-opening or the formation of N-oxides. The electron-rich nature of the ring, enhanced by the methoxy group, may facilitate oxidative degradation.

-

Photodegradation: Aromatic and heterocyclic compounds are often susceptible to photodegradation. Upon absorption of UV light, reactive species can be generated, leading to complex degradation pathways, including dimerization, oxidation, and ring cleavage.

Figure 3: Hypothesized Degradation Pathways for this compound.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While general characteristics can be inferred from its structure, rigorous experimental investigation is indispensable for its successful development as a pharmaceutical candidate.

Key Recommendations for Researchers:

-

Experimental Verification: It is imperative to experimentally determine the thermodynamic solubility in a range of pharmaceutically relevant solvents and buffers. Predicted values should be used as a guide for initial experimental design.

-

Comprehensive Stability Testing: Conduct thorough forced degradation studies as outlined to identify the compound's liabilities. This will inform formulation strategies, packaging requirements, and the development of a robust stability-indicating analytical method.

-

Structure Elucidation of Degradants: Utilize UPLC-MS/MS and other spectroscopic techniques (e.g., NMR) to elucidate the structures of any significant degradation products. This is crucial for assessing their potential toxicity and impact on product quality.

-

Excipient Compatibility: For formulation development, it is essential to conduct compatibility studies with common pharmaceutical excipients to identify any potential interactions that could compromise the stability of the final drug product.

By following the principles and protocols detailed in this guide, researchers and drug development professionals can build a robust data package for this compound, paving the way for its potential translation from a promising molecule to a viable therapeutic agent.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

-

How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Hilaris Publishing. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

-

3-Methoxy-2-pyridone. PubChem. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

-

This compound. NIST WebBook. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Center for Biotechnology Information. [Link]

-

Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Center for Biotechnology Information. [Link]

-

This compound. NIST WebBook. [Link]

-

This compound. NIST WebBook. [Link]

-

Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012). National Center for Biotechnology Information. [Link]

-

Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

-

Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. [Link]

-

This compound. Stenutz. [Link]

Sources

- 1. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. 3-メトキシ-2(1H)-ピリドン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. CAS 20928-63-6: 3-Methoxy-2(1H)-pyridinone | CymitQuimica [cymitquimica.com]

- 7. This compound [stenutz.eu]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. resolvemass.ca [resolvemass.ca]

- 13. longdom.org [longdom.org]

- 14. onyxipca.com [onyxipca.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to 3-Methoxy-2(1H)-pyridone: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2(1H)-pyridone, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document traces the historical context of its discovery, details its synthesis and characterization, and explores its current and potential applications. By synthesizing information from seminal research and contemporary studies, this guide serves as an essential resource for professionals engaged in drug discovery and development, offering insights into the compound's chemical properties, reactivity, and biological relevance.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive moiety for drug design. The introduction of a methoxy group at the 3-position, yielding this compound, modulates the electronic and steric properties of the ring, influencing its reactivity and biological interactions. This guide will delve into the specifics of this particular derivative, providing a detailed technical narrative for researchers.

Discovery and Historical Context

While a singular seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of 2-pyridone chemistry. The synthesis and study of substituted pyridones gained momentum in the mid-20th century as chemists sought to create novel heterocyclic systems with potential applications in various fields, including medicine and materials science. The development of reliable methods for the synthesis of the 2-pyridone core paved the way for the preparation of a vast library of derivatives, including 3-methoxy-substituted analogs. Its utility as a stable and versatile intermediate has been demonstrated in the synthesis of more complex molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound [2][3][4][5][6]

| Property | Value | Source |

| CAS Number | 20928-63-6 | [2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₆H₇NO₂ | [2][3][4][5][6][7][8][9][10][11] |

| Molecular Weight | 125.13 g/mol | [2][3][6][7][8][10][11] |

| Appearance | White to light brown solid/powder | [12] |

| Melting Point | 115-117 °C | |

| IUPAC Name | 3-methoxy-1H-pyridin-2-one | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides reference IR spectra for this compound.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST Mass Spectrometry Data Center has a reference mass spectrum (electron ionization) for this compound.[4][5]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the O-methylation of its precursor, 3-hydroxy-2(1H)-pyridone. This reaction is a standard Williamson ether synthesis.

Experimental Protocol: O-Methylation of 3-hydroxy-2(1H)-pyridone

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-hydroxy-2(1H)-pyridone

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a solution of 3-hydroxy-2(1H)-pyridone in acetone or DMF, add a molar excess of potassium carbonate. The base is crucial for deprotonating the hydroxyl group, forming the more nucleophilic phenoxide.

-

Addition of Methylating Agent: Add methyl iodide dropwise to the stirred suspension at room temperature. Methyl iodide is a commonly used and effective methylating agent.[13]

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, filter the solid potassium carbonate and any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like acetone or DMF is to ensure the solubility of the reactants and to facilitate the Sₙ2 reaction mechanism.

-

Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions.

-

The aqueous work-up is essential to remove any remaining inorganic salts and unreacted starting materials.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Synthetic Chemistry

This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems and natural products.

Synthesis of Azabenzoisocoumarins

One notable application is in the synthesis of azabenzoisocoumarins.[14] This transformation involves a double ipso substitution reaction, highlighting the reactivity of the pyridone ring.

Total Synthesis of Cepabactin

This compound has been utilized as a key starting material in the total synthesis of cepabactin, a siderophore produced by Burkholderia cepacia.[15][16][17] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms. The synthesis of cepabactin underscores the utility of this compound in accessing biologically active natural products.[16][17][18]

Biological Activity and Potential Therapeutic Applications

The biological profile of this compound itself is not extensively documented in publicly available literature. However, the broader class of 2-pyridone derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][19][20][21][22]

Recent studies on 5-substituted-2(1H)-pyridone analogs have shown promise in the context of idiopathic pulmonary fibrosis, suggesting that this scaffold can be a starting point for the development of novel therapeutics.[20] The introduction of the methoxy group at the 3-position can influence the molecule's interaction with biological targets, potentially leading to unique pharmacological profiles. Further investigation into the specific biological activities of this compound is a promising area for future research.

Potential Signaling Pathways

Given the diverse activities of 2-pyridone derivatives, this compound could potentially interact with various signaling pathways. For instance, some pyridone-containing molecules have been shown to inhibit kinases, which are key regulators of cellular processes.[23] A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound is a heterocyclic compound with established utility in organic synthesis and potential for further exploration in medicinal chemistry. While its historical discovery is intertwined with the broader development of 2-pyridone chemistry, its role as a versatile building block is well-documented. The provided synthetic protocol offers a reliable method for its preparation, and its physicochemical and spectroscopic properties are well-characterized.

Future research should focus on a more detailed investigation of the specific biological activities of this compound. Screening against a panel of biological targets, including kinases and other enzymes, could uncover novel therapeutic applications. Elucidating its mechanism of action and identifying the specific signaling pathways it modulates will be crucial for its development as a potential drug candidate. The foundation of knowledge presented in this guide provides a solid starting point for these future endeavors.

References

- D. H. R. Barton, D. J. Lester, W. B. Motherwell, and M. T. B. Papoula, J. Chem. Soc., Chem. Commun., 1979, 705.

-

PubChem. (n.d.). 3-Methoxy-2-pyridone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Meyer, J. M., Hohnadel, D., & Hallé, F. (1989). Cepabactin from Pseudomonas cepacia, a new type of siderophore. Journal of General Microbiology, 135(6), 1479–1487.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Song, M. X., Liu, Y. Q., & Zheng, C. J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863267.

- Klumpp, C., Burger, A., Mislin, G. L., & Abdallah, M. A. (2005). From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin. Bioorganic & Medicinal Chemistry Letters, 15(6), 1721–1724.

- Wójcik-Pszczoła, K., Chłoń-Rzepa, G., Jankowska, A., Ślusarczyk, M., Pociecha, K., Kuder, K., ... & Pawłowski, M. (2022). New analogs of 5-substituted-2 (1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 1048858.

- Meyer, J. M., Hohnadel, D., & Hallé, F. (1989). Cepabactin from Pseudomonas cepacia, a new type of siderophore. Microbiology, 135(6), 1479-1487.

- Galal, A. M., El-Sayed, K. A., & El-Gohary, N. S. (2020). Isolation and biological activities of 3-hydroxy-4 (1H)-pyridone. Journal of Applied Pharmaceutical Science, 10(8), 001-007.

-

ResearchGate. (n.d.). What are the conditions required for the hydroxymethylation of 3-hydroxy-2-methyl-4-(1H)pyridinone?. Retrieved from [Link]

- Sharma, P., Kumar, A., & Kumar, S. (2014). Environmentally benign synthetic protocol for O-alkylation of β-naphthols and hydroxy pyridines in aqueous micellar media. Green and Sustainable Chemistry, 4(3), 133.

-

Meyer, J. M., Hohnadel, D., & Hallé, F. (1989). Cepabactin from Pseudomonas cepacia, a new type of siderophore. Microbiology Society. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

- Song, M. X., Liu, Y. Q., & Zheng, C. J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863267.

- Adembri, G., Camparini, A., Ponticelli, F., & Tedeschi, P. (1984). Azabenzoxazoles: Synthesis of 3-Methylisoxazolo[5,4-c]- and 2-Methyloxazolo[5,4-c]pyridines. Journal of Heterocyclic Chemistry, 21(5), 1461-1464.

- Schotten, C., & Schafer, H. J. (2012). Convenient Procedure for the α-Methylation of Simple Pyridines. Organic Process Research & Development, 16(8), 1365-1370.

- Klára, G., & Imre, V. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4 (1H)-ones. Molbank, 2023(2), M1668.

-

El-Dean, A. M. K., El-Gohary, N. S., & Shaaban, M. R. (2006). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][7][14]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][7][14]triazine Derivatives. Molecules, 11(7), 519-527.

- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2018). Use of Methyliodide in o-Methylation of organic compounds.

- de Fátima, A., Modolo, L. V., & de Souza, A. A. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2 (1H)-one. Molecules, 14(9), 3511-3523.

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

- Popova, E. A., & Bakulev, V. A. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 27(21), 7274.

-

Fisyuk, A. S., Goncharov, D. S., & Garkushenko, A. K. (2015). Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido[2,3-b][7][14]Oxazin-2 (3H)-Ones. Chemistry of Heterocyclic Compounds, 51(8), 716-724.

- Douglas, C. J., & Matzger, A. J. (2021). Synthesis and Investigation of a Symmetrical Bis (methoxycarbonyl)

- Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., ... & Linardopoulos, S. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl) pyridin-2 (1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3027-3037.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. 3-Methoxy-2-pyridone | C6H7NO2 | CID 88731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. scbt.com [scbt.com]

- 8. This compound 97 20928-63-6 [sigmaaldrich.com]

- 9. CAS 20928-63-6: 3-Methoxy-2(1H)-pyridinone | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. A new synthesis of azabenzoisocoumarins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. From a total synthesis of cepabactin and its 3:1 ferric complex to the isolation of a 1:1:1 mixed complex between iron (III), cepabactin and pyochelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cepabactin from Pseudomonas cepacia, a new type of siderophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. scispace.com [scispace.com]

- 19. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Researcher's Comprehensive Guide to 3-Methoxy-2(1H)-pyridone: Safety, Handling, and Protocol

This document serves as an in-depth technical guide for the safe and effective handling of 3-Methoxy-2(1H)-pyridone (CAS No. 20928-63-6) in a research and development setting. As a pyridinone derivative, this compound is a valuable building block in medicinal chemistry and drug discovery; however, its potential hazards necessitate a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide moves beyond mere procedural lists to explain the rationale behind each recommendation, fostering a culture of safety and scientific integrity.

Compound Profile and Hazard Analysis

This compound is a solid, crystalline substance utilized in various organic syntheses.[1] Understanding its fundamental properties is the first step in a comprehensive safety assessment.

Physicochemical and Identifier Data

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 3-methoxy-1H-pyridin-2-one, 2-Hydroxy-3-methoxypyridine | [4][5] |

| CAS Number | 20928-63-6 | [6][7] |

| Molecular Formula | C₆H₇NO₂ | [6][7] |

| Molecular Weight | 125.13 g/mol | [4][6] |

| Appearance | White to brown solid/crystalline powder | [1][5] |

| Melting Point | 115-117 °C | [1] |

Toxicological Profile and GHS Hazard Classification

The primary hazards associated with this compound stem from its irritant properties and acute oral toxicity. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.[4]